Enhanced Lipophilicity and Boiling Point vs. 4-Methyl-2-pentenoic Acid
The introduction of a geminal dimethyl group at the C4 position significantly increases molecular weight, steric bulk, and lipophilicity relative to the mono-methyl analog, 4-methyl-2-pentenoic acid. This is reflected in both predicted LogP values and experimentally determined boiling points. The increased LogP of 4,4-dimethyl-2-pentenoic acid (2.03 vs. ~1.8 for 4-methyl-2-pentenoic acid) can influence its behavior in biphasic reactions, chromatographic separations, and membrane permeability [1][2]. The slightly elevated boiling point (213.75°C predicted) relative to the measured 212°C for 4-methyl-2-pentenoic acid, though small, is a consequence of the increased molecular mass and van der Waals interactions, which can impact solvent evaporation and distillation parameters during scale-up .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.03 (ACD/Labs predicted) / 2.22 (KOWWIN v1.67 estimate) |
| Comparator Or Baseline | 4-Methyl-2-pentenoic acid: ~1.8 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.23 to +0.42 |
| Conditions | Calculated/predicted values at 25°C |
Why This Matters
Even a small increase in LogP can substantially alter a compound's partition coefficient and retention time in reversed-phase chromatography, making it less water-soluble and more prone to bioaccumulation, which is crucial for both purification design and biological evaluation.
- [1] ChemSpider. (2024). 4,4-Dimethyl-2-pentenoic acid (CSID:21859) Predicted Properties. View Source
- [2] ChemSpider. (2024). 4-Methyl-2-pentenoic acid (CSID:4445288) Predicted Properties. View Source
